

Application Note: Structural Confirmation of DM51 Impurity 1-d9 by NMR Spectroscopy

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Compound of Interest

Compound Name: DM51 impurity 1-d9

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the structural confirmation of the 1-d9 impurity of the small molecule DM51 using Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

DM51 is a small molecule with the molecular formula $C_{38}H_{54}ClN_3O_{10}S$.^[1] During its synthesis or degradation, impurities may arise, which require precise identification and characterization to ensure the quality and safety of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for the unambiguous structural elucidation of organic molecules, making it an ideal tool for impurity identification.^[2]^[3]^[4] This application note details the use of one-dimensional (1D) and two-dimensional (2D) NMR experiments for the structural confirmation of a deuterated impurity, designated as 1-d9, in a sample of DM51. The protocols outlined here provide a comprehensive approach, from sample preparation to the interpretation of complex NMR data.

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are designed to provide a systematic approach to the structural elucidation of the 1-d9 impurity.

2.1. Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

- Materials:
 - DM51 sample containing the suspected 1-d9 impurity
 - Deuterated solvent (e.g., Chloroform-d (CDCl_3) or Dimethyl sulfoxide-d₆ (DMSO-d_6))[5]
 - Internal standard (e.g., Tetramethylsilane (TMS) or a certified quantitative NMR standard)
 - High-quality 5 mm NMR tubes
 - Volumetric flasks and pipettes
 - Vortex mixer
 - Filter (if solid particulates are present)
- Protocol:
 - Accurately weigh 5-25 mg of the DM51 sample containing the 1-d9 impurity for ^1H NMR and 50-100 mg for ^{13}C NMR experiments.
 - Dissolve the sample in a minimal amount of the chosen deuterated solvent in a small vial.
 - If an internal standard is required for quantitative analysis (qNMR), add a precisely weighed amount of the standard to the solution.
 - Vortex the vial to ensure complete dissolution of the sample.
 - If any solid particles are present, filter the solution through a small cotton plug in a Pasteur pipette into the NMR tube to prevent interference with shimming.
 - Transfer approximately 0.6-0.7 mL of the sample solution into a clean, dry 5 mm NMR tube.
 - Cap the NMR tube securely and label it clearly.

2.2. NMR Data Acquisition

The following NMR experiments are recommended for the structural confirmation of the 1-d9 impurity. All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity.

- ^1H NMR (Proton NMR): Provides information about the number of different types of protons and their neighboring protons.
- ^{13}C NMR (Carbon NMR): Provides information about the number of different types of carbon atoms in the molecule.
- DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH , CH_2 , and CH_3 groups.
 - DEPT-90: Shows only signals from CH (methine) carbons.
 - DEPT-135: Shows positive signals for CH and CH_3 carbons and negative signals for CH_2 carbons.
- COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other (typically through 2-3 bonds).
- HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that shows correlations between protons and the carbon atoms they are directly attached to (one-bond ^1H - ^{13}C correlation).
- HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is crucial for connecting different fragments of the molecule.
- qNMR (Quantitative NMR): Used to determine the concentration or purity of the 1-d9 impurity relative to a known standard.

Data Presentation: NMR Data Summary

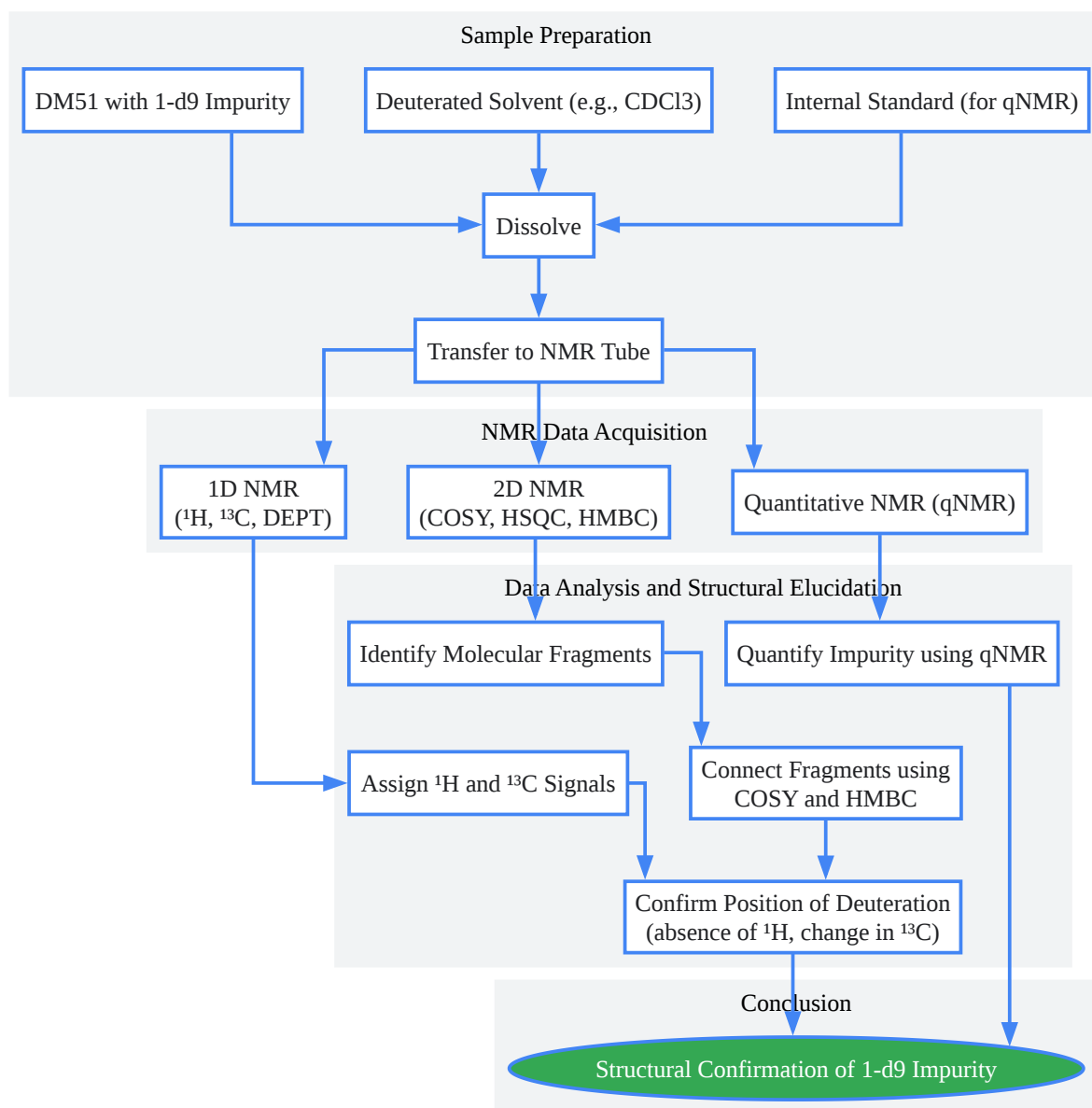
The following table summarizes hypothetical but realistic quantitative NMR data for DM51 and its 1-d9 impurity. The chemical shifts (δ) are reported in parts per million (ppm).

Experiment	DM51 (Expected)	1-d9 Impurity (Observed)	Interpretation of Difference
¹ H NMR	Multiplet at δ 3.5 ppm (9H)	Signal at δ 3.5 ppm is absent or significantly reduced in intensity.	The nine protons at this position have been replaced by deuterium.
Other characteristic peaks	Other peaks remain consistent with the DM51 structure.	The core structure of the impurity is the same as DM51.	
¹³ C NMR	Signal at δ 55 ppm	Signal at δ 55 ppm is a triplet (due to C-D coupling) and has a lower intensity.	Confirms the presence of a CD ₃ group. The chemical shift may be slightly upfield.
Other characteristic peaks	Other peaks remain consistent with the DM51 structure.	The core structure of the impurity is the same as DM51.	
DEPT-135	Positive signal at δ 55 ppm	No signal at δ 55 ppm.	Confirms the absence of a CH ₃ group at this position.
qNMR	Integration of a specific DM51 peak	Integration of the corresponding peak in the impurity spectrum relative to an internal standard.	Allows for the quantification of the 1-d9 impurity.

Visualization of Workflows and Pathways

4.1. Experimental Workflow for Structural Confirmation

The following diagram illustrates the systematic workflow for the structural confirmation of the **DM51 impurity 1-d9** using NMR spectroscopy.

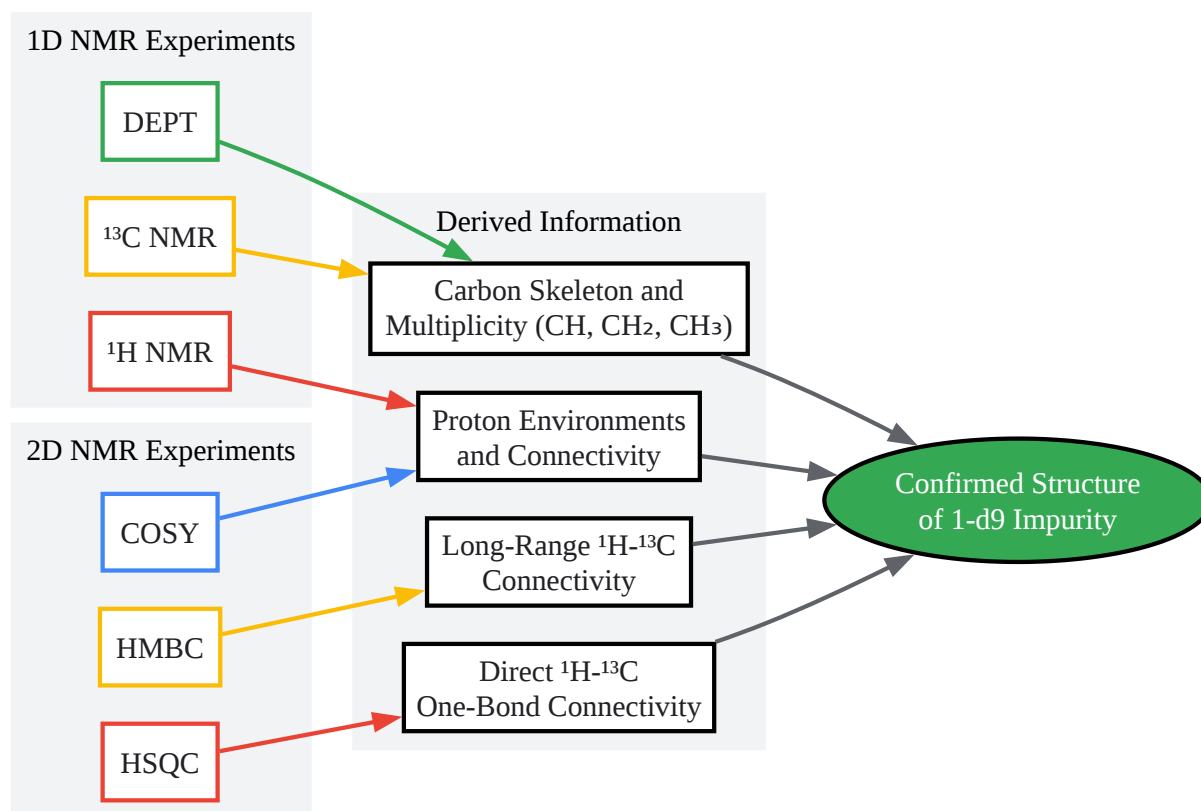


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Caption: Experimental workflow for the structural confirmation of the 1-d9 impurity.

4.2. Logical Relationship of NMR Experiments for Structural Elucidation

This diagram illustrates how different NMR experiments provide complementary information that leads to the final structural confirmation.



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Caption: Logical relationship of NMR experiments for structural elucidation.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides an unequivocal method for the structural confirmation of the 1-d9 impurity in DM51. The detailed protocols and systematic workflow presented in this application note will enable researchers, scientists, and drug

development professionals to confidently identify and quantify impurities, ensuring the integrity of their compounds. The use of complementary NMR techniques allows for a comprehensive structural analysis, from identifying the carbon skeleton and proton environments to establishing long-range connectivity and confirming the site of isotopic labeling.

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